Cas no 1519513-68-8 (2-bromo-4H,5H,6H,7H,8H-furo3,2-cazepine)

2-bromo-4H,5H,6H,7H,8H-furo3,2-cazepine structure
1519513-68-8 structure
商品名:2-bromo-4H,5H,6H,7H,8H-furo3,2-cazepine
CAS番号:1519513-68-8
MF:C8H10BrNO
メガワット:216.07510137558
CID:5743130
PubChem ID:83679561

2-bromo-4H,5H,6H,7H,8H-furo3,2-cazepine 化学的及び物理的性質

名前と識別子

    • 1519513-68-8
    • 2-Bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine
    • EN300-1588636
    • 2-bromo-4H,5H,6H,7H,8H-furo3,2-cazepine
    • インチ: 1S/C8H10BrNO/c9-8-4-6-5-10-3-1-2-7(6)11-8/h4,10H,1-3,5H2
    • InChIKey: OZFQEKNJQJEZKK-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC2CNCCCC=2O1

計算された属性

  • せいみつぶんしりょう: 214.99458g/mol
  • どういたいしつりょう: 214.99458g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 25.2Ų

2-bromo-4H,5H,6H,7H,8H-furo3,2-cazepine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1588636-10.0g
2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine
1519513-68-8
10g
$4545.0 2023-05-23
Enamine
EN300-1588636-0.25g
2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine
1519513-68-8
0.25g
$972.0 2023-05-23
Enamine
EN300-1588636-2500mg
2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine
1519513-68-8
2500mg
$2071.0 2023-09-23
Enamine
EN300-1588636-100mg
2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine
1519513-68-8
100mg
$930.0 2023-09-23
Enamine
EN300-1588636-0.5g
2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine
1519513-68-8
0.5g
$1014.0 2023-05-23
Enamine
EN300-1588636-2.5g
2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine
1519513-68-8
2.5g
$2071.0 2023-05-23
Enamine
EN300-1588636-0.05g
2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine
1519513-68-8
0.05g
$888.0 2023-05-23
Enamine
EN300-1588636-5.0g
2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine
1519513-68-8
5g
$3065.0 2023-05-23
Enamine
EN300-1588636-250mg
2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine
1519513-68-8
250mg
$972.0 2023-09-23
Enamine
EN300-1588636-1.0g
2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine
1519513-68-8
1g
$1057.0 2023-05-23

2-bromo-4H,5H,6H,7H,8H-furo3,2-cazepine 関連文献

2-bromo-4H,5H,6H,7H,8H-furo3,2-cazepineに関する追加情報

Compound CAS No. 1519513-68-8: 2-Bromo-4H,5H,6H,7H,8H-Furo[3,2-c]azepine

The compound with CAS No. 1519513-68-8, commonly referred to as 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine, is a fascinating molecule that has garnered attention in the fields of organic chemistry and materials science. This compound belongs to the class of heterocyclic compounds and exhibits unique structural and electronic properties that make it a subject of interest for researchers worldwide.

The chemical structure of 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine consists of a fused bicyclic system comprising a furan ring and an azepine ring. The bromine substituent at the second position introduces additional functionality to the molecule. Recent studies have highlighted the potential of this compound in various applications due to its ability to undergo specific chemical transformations under controlled conditions.

One of the most notable aspects of this compound is its role in organic synthesis. Researchers have demonstrated that 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine can serve as a versatile building block for constructing more complex molecular architectures. Its reactivity under different reaction conditions has been extensively studied using advanced spectroscopic techniques such as NMR and X-ray crystallography.

In terms of physical properties, this compound exhibits a melting point of approximately 140°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. The bromine atom in its structure contributes to its moderate polarity and reactivity towards nucleophilic substitution reactions.

The synthesis of CAS No. 1519513-68-8 involves a multi-step process that typically starts with the preparation of the parent azepine derivative followed by bromination at the desired position. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways for this compound.

From an application standpoint, 2-bromo-4H,5H,6H,7H,8H-furo[3,c]azepine has shown promise in the development of advanced materials such as organic semiconductors and coordination polymers. Its ability to form stable complexes with metal ions makes it a valuable component in the design of new materials with tailored electronic properties.

In conclusion,CAS No. 1519513-68-8, or< strong> 2-bromo-4 H ,5 H ,6 H ,7 H ,8 H -furo [3 ,c ] azepine strong > , stands out as an intriguing molecule with diverse potential applications . As research continues to uncover its full potential , this compound is likely to play an increasingly important role in both academic and industrial settings . p > article > response >

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